molecular formula C13H8BrNO4S B8609419 2-[(3-bromophenyl)thio]-5-nitroBenzoic acid

2-[(3-bromophenyl)thio]-5-nitroBenzoic acid

Cat. No.: B8609419
M. Wt: 354.18 g/mol
InChI Key: XCDGBJRMEFFYHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2(3’-Bromophenylthio)-5-nitrobenzoic Acid is an organic compound that features a bromophenylthio group and a nitrobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3’-Bromophenylthio)-5-nitrobenzoic Acid typically involves the reaction of 3-bromothiophenol with 5-nitrobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity 2(3’-Bromophenylthio)-5-nitrobenzoic Acid.

Chemical Reactions Analysis

Types of Reactions

2(3’-Bromophenylthio)-5-nitrobenzoic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) are employed.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2(3’-Bromophenylthio)-5-nitrobenzoic Acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2(3’-Bromophenylthio)-5-nitrobenzoic Acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction, forming reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    3-Bromophenylboronic Acid: Similar in structure but lacks the nitro group.

    5-Nitrobenzoic Acid: Similar in structure but lacks the bromophenylthio group.

    2-(3-Bromophenylthio)benzoic Acid: Similar but without the nitro group.

Uniqueness

2(3’-Bromophenylthio)-5-nitrobenzoic Acid is unique due to the presence of both the bromophenylthio and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H8BrNO4S

Molecular Weight

354.18 g/mol

IUPAC Name

2-(3-bromophenyl)sulfanyl-5-nitrobenzoic acid

InChI

InChI=1S/C13H8BrNO4S/c14-8-2-1-3-10(6-8)20-12-5-4-9(15(18)19)7-11(12)13(16)17/h1-7H,(H,16,17)

InChI Key

XCDGBJRMEFFYHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)SC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 205 g. 3-bromothiophenol, 188 g. potassium hydroxide in 2 l. water, 205 g. 2-chloro-5-nitrobenzoic acid and 6.5 g. copper powder is refluxed for two hours, filtered while hot, acidified with hydrochloric acid and the solid filtered, washed with water and dried to yield 301 g. of the desired white solid, m.p. 202°-206° C.
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